1-Iodo-4-methylisoquinolin-3-amine
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Overview
Description
1-Iodo-4-methylisoquinolin-3-amine is a chemical compound belonging to the class of isoquinolines, which are aromatic heterocyclic organic compounds. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-Iodo-4-methylisoquinolin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation . These methods provide high yields and are efficient for industrial production.
Chemical Reactions Analysis
1-Iodo-4-methylisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
1-Iodo-4-methylisoquinolin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Iodo-4-methylisoquinolin-3-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-Iodo-4-methylisoquinolin-3-amine can be compared with other isoquinoline derivatives such as:
Isoquinoline: The parent compound, which has a simpler structure and is widely used in the synthesis of various derivatives.
4-Methylisoquinoline: Similar to this compound but lacks the iodine atom, making it less reactive in certain substitution reactions.
1-Iodoisoquinoline: Another derivative with an iodine atom, but without the methyl group, which affects its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
28970-73-2 |
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Molecular Formula |
C10H9IN2 |
Molecular Weight |
284.10 g/mol |
IUPAC Name |
1-iodo-4-methylisoquinolin-3-amine |
InChI |
InChI=1S/C10H9IN2/c1-6-7-4-2-3-5-8(7)9(11)13-10(6)12/h2-5H,1H3,(H2,12,13) |
InChI Key |
VBMUFTJZHNZFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)I)N |
Origin of Product |
United States |
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